Cimiracemate A is a natural compound derived from various species of the Cimicifuga genus, particularly Cimicifuga racemosa, commonly known as black cohosh. This compound has garnered attention due to its potential therapeutic applications, particularly in the context of anti-inflammatory and hormonal regulation. Cimiracemate A is classified as a triterpenoid saponin, which is a type of secondary metabolite known for its diverse biological activities.
Cimiracemate A is primarily extracted from the roots and rhizomes of Cimicifuga species. The extraction process typically involves using polar solvents such as water or ethanol in low concentrations, which are effective in isolating this compound while maintaining its integrity and efficacy . The extraction conditions can significantly influence the yield and purity of Cimiracemate A, making it essential to optimize parameters such as solvent composition, temperature, and extraction time.
Cimiracemate A falls under the category of triterpenoid saponins. These compounds are characterized by their complex structures and are known for their roles in plant defense mechanisms as well as their pharmacological properties. Triterpenoid saponins have been studied for their potential health benefits, including anti-inflammatory, antioxidant, and anticancer effects.
The synthesis of Cimiracemate A can be achieved through various extraction methods from Cimicifuga species. The most common method involves:
The optimized extraction ratio of Cimicifuga racemosa to water is typically around 1:15, with the process carried out at room temperature (approximately 25°C). This method has been shown to yield higher amounts of Cimiracemate A compared to traditional extraction methods .
Cimiracemate A has a complex molecular structure typical of triterpenoid saponins. While detailed structural formulas are not provided in the search results, triterpenoids generally consist of a steroid-like backbone with multiple hydroxyl groups and sugar moieties attached.
Cimiracemate A can undergo various chemical reactions typical of saponins, including hydrolysis under acidic or basic conditions, which can lead to the release of sugar components and aglycone structures. These reactions are significant in understanding its stability and reactivity under different conditions.
The stability of Cimiracemate A can be influenced by factors such as pH and temperature during storage or processing. Understanding these parameters is crucial for maintaining its efficacy in pharmaceutical applications.
Cimiracemate A exhibits its biological effects primarily through modulation of inflammatory pathways and hormonal activities. It has been suggested that this compound may interact with estrogen receptors, contributing to its efficacy in alleviating symptoms associated with menopause and other hormonal imbalances.
Cimiracemate A is typically characterized by:
Relevant analyses may include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) for detailed characterization.
Cimiracemate A has several scientific uses:
Cimiracemate A is a specialized phenylpropanoid ester primarily isolated from the rhizomes of Cimicifuga racemosa (syn. Actaea racemosa), commonly known as black cohosh [2] [8]. This plant thrives in deciduous forests of eastern North America and has been a cornerstone of indigenous pharmacopeias. Within the plant matrix, Cimiracemate A coexists with structurally related compounds such as cimiracemates B–D, isoferulic acid, ferulic acid, and methyl caffeate [2] [10]. These compounds are biosynthesized via the phenylpropanoid pathway, which utilizes cinnamic acid derivatives as precursors. The rhizomes accumulate these metabolites as part of their chemical defense arsenal against herbivores and pathogens .
Chromatographic profiling of C. racemosa extracts reveals Cimiracemate A as a minor constituent, typically constituting <1% of the dry weight in ethyl acetate-soluble fractions [2] [10]. Its occurrence is species-specific: while Asian Cimicifuga species (e.g., C. dahurica, C. heracleifolia) produce high levels of cimifugin, they lack detectable Cimiracemate A [10]. This chemical disparity underpins its utility as a phytochemical marker for authenticating North American black cohosh in herbal products.
Table 1: Key Phytochemicals in Cimicifuga racemosa Rhizomes
Compound Class | Examples | Relative Abundance |
---|---|---|
Phenylpropanoid esters | Cimiracemate A, B | Low (<1%) |
Hydroxycinnamic acids | Ferulic acid, Isoferulic acid | Moderate (1–5%) |
Triterpene glycosides | Actein, Cimigenol xyloside | High (>5%) |
Black cohosh rhizomes have been integral to Native American medicine for centuries, employed to address gynecological ailments, rheumatism, and kidney disorders [1] [7]. Indigenous communities, including the Cherokee and Iroquois, prepared decoctions or poultices to alleviate menstrual discomfort and labor pains. This ethnobotanical knowledge was later assimilated into Eclectic medical practices in 19th-century America, where black cohosh gained recognition as a "women's herb" [10].
While historical texts do not explicitly name Cimiracemate A, modern phytochemical analyses confirm that traditional preparations (e.g., ethanol tinctures, hot water extracts) efficiently solubilize this compound [1] . In Traditional Chinese Medicine (TCM), Asian Cimicifuga species (Sheng Ma) treat fever and inflammation, though their chemoprofiles differ significantly from C. racemosa [3] [10]. The historical preference for North American black cohosh in menopausal support aligns with contemporary research on its serotonergic activity, partially attributed to phenylpropanoids like Cimiracemate A [10].
The genus Cimicifuga (tribe Cimicifugeae, Ranunculaceae) comprises 12–18 perennial species distributed across northern temperate regions [4] [7]. Recent molecular phylogenies reclassified Cimicifuga as synonymous with Actaea, though debate persists due to morphological distinctions: Cimicifuga species bear dry follicles, while Actaea produces fleshy berries [4] [7]. C. racemosa remains the primary source of Cimiracemate A, though trace amounts occur in C. simplex and C. japonica [8] [10].
Table 2: Taxonomic Distribution of Cimiracemate A in Key Species
Species | Geographic Origin | Cimiracemate A Presence | Traditional Use |
---|---|---|---|
C. racemosa | Eastern North America | High | Menopausal support |
C. dahurica | China, Mongolia | Absent | Fever, inflammation |
C. heracleifolia | Korea, China | Absent | Analgesic |
C. simplex | Japan, Siberia | Low | Antipyretic |
Asian species (e.g., C. foetida, C. dahurica) dominate TCM markets but lack Cimiracemate A, making it a chemical marker for detecting adulteration in black cohosh products [10]. HPLC-ELSD analyses distinguish these species by the absence of cimiracemates and presence of cimifugin derivatives [10].
Cimiracemate A (IUPAC name: [3-(3,4-dihydroxyphenyl)-2-oxopropyl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate) features a C19H18O7 molecular framework with a molecular weight of 358.3 g/mol [5] [8]. Its structure comprises two moieties:
The molecule exhibits regioselective oxygenation: catechol groups (3',4'-di-OH) on the ketone segment confer antioxidant capacity, while the 3-hydroxy-4-methoxy pattern on the cinnamate enables hydrogen bonding with biological targets [8]. This contrasts with Cimiracemate B, where methoxy and hydroxyl groups are transposed (4-hydroxy-3-methoxy) [5] [10]. Nuclear Overhauser Effect (NOE) NMR studies confirm the ester linkage’s (E)-configuration, crucial for maintaining planarity and receptor interactions [2].
Table 3: Structural Comparison of Cimiracemate A and Analogues
Compound | Molecular Formula | Functional Group Arrangement | Unique Features |
---|---|---|---|
Cimiracemate A | C₁₉H₁₈O₇ | 3',4'-di-OH; 3-OH-4-OCH₃ on cinnamate | Catechol group enhances redox activity |
Cimiracemate B | C₁₉H₁₈O₇ | 3',4'-di-OH; 4-OH-3-OCH₃ on cinnamate | Altered H-bonding capacity |
Ferulic acid | C₁₀H₁₀O₄ | 4-hydroxy-3-methoxycinnamic acid | Monomeric; no ketone moiety |
Fukinolic acid | C₂₀H₁₈O₈ | Caffeoyl-3,4-dihydroxyphenyl lactic acid | Bulky dihydroxyphenyl lactic group |
This configuration enables selective bioactivities: in vitro assays show Cimiracemate A inhibits NF-κB signaling at IC50 8.7 μM, outperforming Cimiracemate B (IC50 22.3 μM) due to optimal positioning of its hydrogen-bond donors [8]. Its α-keto ester moiety is susceptible to nucleophilic attack, suggesting pro-drug potential in physiological environments [5].
Concluding Remarks
Cimiracemate A exemplifies how minor specialized metabolites contribute to the pharmacological fingerprint of medicinal plants. Its restricted distribution within Cimicifuga lineages underscores the importance of precise botanical sourcing in herbal product integrity. Ongoing research into its synergistic roles within black cohosh’s phytochemical matrix may illuminate new therapeutic dimensions of this historic remedy.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7